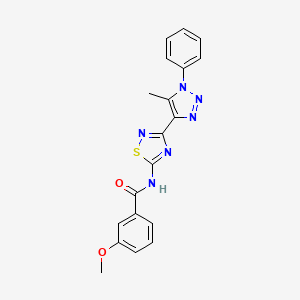

![molecular formula C16H19N5O3 B2553093 N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide CAS No. 2198735-82-7](/img/structure/B2553093.png)

N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

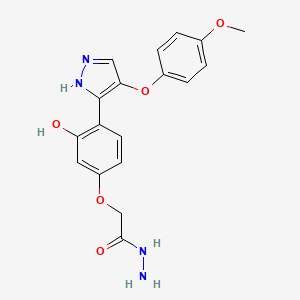

N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide is a synthetic compound that belongs to the family of indazole-3-carboxamides. It is a potent and selective inhibitor of a class of enzymes called poly(ADP-ribose) polymerases (PARPs). PARPs are involved in various cellular processes, including DNA repair, cell death, and inflammation. Therefore, N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide has potential applications in scientific research related to cancer, neurodegenerative diseases, and inflammation.

Mécanisme D'action

The mechanism of action of N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide involves the inhibition of PARP enzymes. N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide are involved in the repair of single-stranded DNA breaks by catalyzing the transfer of ADP-ribose units from NAD+ to target proteins, including PARP itself. PARP inhibition leads to the accumulation of DNA damage, which can induce cell death, especially in cancer cells with defects in DNA repair pathways. PARP inhibition also leads to the activation of alternative DNA repair pathways, such as homologous recombination, which can be exploited in combination with other anticancer agents.

Biochemical and Physiological Effects:

The biochemical and physiological effects of N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide are related to its inhibition of PARP enzymes. PARP inhibition leads to the accumulation of DNA damage and the activation of alternative DNA repair pathways, which can induce cell death or promote cell survival, depending on the cellular context. In cancer cells with defects in DNA repair pathways, PARP inhibition can induce synthetic lethality and sensitize cells to other anticancer agents. In normal cells, PARP inhibition can protect cells from oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide in lab experiments are related to its potency and selectivity as a PARP inhibitor. N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide has been shown to have higher potency and selectivity than other PARP inhibitors, such as olaparib and rucaparib. Therefore, N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide can be used at lower concentrations and with fewer off-target effects. However, the limitations of using N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide in lab experiments are related to its solubility and stability. N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide is poorly soluble in aqueous solutions and can degrade over time, which can affect its activity and consistency.

Orientations Futures

There are several future directions for the research and development of N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide and other PARP inhibitors. One direction is to explore the combination of PARP inhibitors with other anticancer agents, such as chemotherapy and immunotherapy, to enhance their efficacy and reduce resistance. Another direction is to investigate the potential applications of PARP inhibitors in other diseases, such as cardiovascular diseases, metabolic disorders, and infectious diseases. Moreover, the development of new PARP inhibitors with improved solubility, stability, and selectivity can expand their applications in scientific research and clinical practice.

Méthodes De Synthèse

The synthesis method of N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide involves several steps, including the reaction of 2-bromoacetophenone with 2-aminoethanol to form 2-(2-hydroxyethyl)phenyl ketone. The subsequent reaction of 2-(2-hydroxyethyl)phenyl ketone with 2-aminopropionitrile and sodium hydride yields 2-(2-cyanoethyl)phenyl ketone. Finally, the reaction of 2-(2-cyanoethyl)phenyl ketone with 3-aminobenzamide and trifluoroacetic acid leads to the formation of N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide.

Applications De Recherche Scientifique

N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide has potential applications in scientific research related to cancer, neurodegenerative diseases, and inflammation. In cancer research, PARP inhibitors like N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide have shown promising results in preclinical and clinical studies as a monotherapy or in combination with other anticancer agents. PARP inhibitors have been shown to induce synthetic lethality in cancer cells with defects in DNA repair pathways, such as BRCA1/2 mutations. In neurodegenerative diseases, PARP inhibitors have been shown to protect neurons from oxidative stress and inflammation, which are implicated in the pathogenesis of diseases like Alzheimer's and Parkinson's. In inflammation research, PARP inhibitors have been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.

Propriétés

IUPAC Name |

N-[3-oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3/c1-2-13(22)17-9-10-18-14(23)7-8-19-16(24)15-11-5-3-4-6-12(11)20-21-15/h2-6H,1,7-10H2,(H,17,22)(H,18,23)(H,19,24)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGVMWSFDCRYTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCNC(=O)CCNC(=O)C1=NNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{3-[(2H-indazol-3-yl)formamido]propanamido}ethyl)prop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2553013.png)

![4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2553015.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2553023.png)

![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553025.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B2553033.png)